7-(4-chlorophenyl)-5-phenyl-4-(piperidin-1-yl)-7H-pyrrolo[2,3-d]pyrimidine
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Overview
Description
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE is a complex organic compound known for its significant role in medicinal chemistry. This compound is part of the pyrrolopyrimidine family, which is recognized for its potential therapeutic applications, particularly in cancer treatment due to its inhibitory effects on protein kinases .
Preparation Methods
The synthesis of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves multiple steps, starting with the formation of the pyrrolopyrimidine core. This is typically achieved through the reaction of 4-chlorobenzaldehyde with phenylhydrazine, followed by cyclization with formamide. The resulting intermediate is then reacted with piperidine under specific conditions to yield the final product . Industrial production methods often involve optimization of these steps to enhance yield and purity, utilizing high-performance liquid chromatography (HPLC) for purification.
Chemical Reactions Analysis
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate, leading to the formation of corresponding pyrimidine oxides.
Reduction: Reduction reactions typically involve hydrogenation using palladium on carbon (Pd/C) as a catalyst, resulting in the reduction of the pyrimidine ring.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, often using reagents like sodium hydride (NaH) and alkyl halides.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a tool for studying protein kinase pathways, particularly in cancer research.
Industry: It is used in the development of pharmaceuticals and as a reference compound in drug discovery.
Mechanism of Action
The primary mechanism of action of 1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE involves the inhibition of protein kinase B (PKB or Akt). This compound binds to the ATP-binding site of Akt, preventing its activation and subsequent phosphorylation of downstream targets. This inhibition disrupts the PI3K/Akt/mTOR signaling pathway, which is crucial for cell proliferation and survival, thereby exerting anti-cancer effects .
Comparison with Similar Compounds
Similar compounds include other pyrrolopyrimidine derivatives such as:
4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds also inhibit Akt but differ in their pharmacokinetic properties and selectivity.
N-(4-phenoxyphenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine: This derivative has shown potent anti-tubercular activity.
1-[7-(4-CHLOROPHENYL)-5-PHENYL-7H-PYRROLO[2,3-D]PYRIMIDIN-4-YL]PIPERIDINE stands out due to its specific inhibitory action on Akt and its potential as a therapeutic agent in cancer treatment .
Properties
Molecular Formula |
C23H21ClN4 |
---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
7-(4-chlorophenyl)-5-phenyl-4-piperidin-1-ylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C23H21ClN4/c24-18-9-11-19(12-10-18)28-15-20(17-7-3-1-4-8-17)21-22(25-16-26-23(21)28)27-13-5-2-6-14-27/h1,3-4,7-12,15-16H,2,5-6,13-14H2 |
InChI Key |
YNFWVZOWEYBYML-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC3=C2C(=CN3C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Origin of Product |
United States |
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